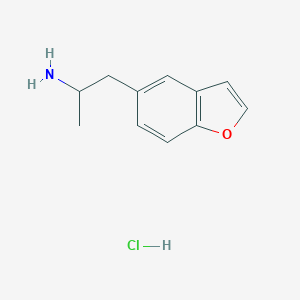
5-(2-Aminopropyl)benzofuranhydrochlorid
Übersicht
Beschreibung
- Es wird manchmal informell als „Benzofury“ bezeichnet.
- 5-APB wird üblicherweise sowohl in Form des Succinats als auch des Hydrochloridsalzes gefunden. Das Hydrochloridsalz ist etwa 10% massenbezogen potenter als die Succinatform, daher sollten die Dosierungen entsprechend angepasst werden.
- Diese Verbindung wird seit 2010 als Designer-Droge verkauft .
5-APB: (Abkürzung für „5-(2-Aminopropyl)benzofuran“) gehört zu den , , und Klassen.
Wissenschaftliche Forschungsanwendungen
Chemie: Forscher untersuchen die Reaktivität von 5-APB, die Struktur-Aktivitäts-Beziehungen und synthetische Modifikationen.
Biologie: Untersuchungen erforschen seine Auswirkungen auf Neurotransmittersysteme und mögliche therapeutische Anwendungen.
Medizin: Obwohl es nicht für die medizinische Anwendung zugelassen ist, sind die pharmakologischen Eigenschaften von 5-APB von Interesse.
Industrie: Seine industriellen Anwendungen sind aufgrund seines Status als Freizeitdroge begrenzt.
Wirkmechanismus
Hemmung der Wiederaufnahme von Serotonin, Noradrenalin und Dopamin: 5-APB hemmt die Wiederaufnahme dieser Neurotransmitter.
Freisetzung von Serotonin, Noradrenalin und Dopamin: Es fördert auch die Freisetzung dieser Neurotransmitter.
Rezeptoragonismus: 5-APB ist ein potenter Agonist für , , und Rezeptoren. Langfristige Anwendung kann aufgrund von 5-HT2B-Agonismus kardiotoxisch sein.
Wirkmechanismus
Target of Action
5-(2-Aminopropyl)benzofuran Hydrochloride, also known as 5-APB, primarily targets the serotonin, norepinephrine, and dopamine receptors . It is a potent agonist for the 5-HT 2A and 5-HT 2B receptors . These receptors play a crucial role in regulating mood, anxiety, and the sleep-wake cycle.
Mode of Action
5-APB acts as a serotonin-norepinephrine-dopamine reuptake inhibitor . It inhibits the reuptake of these neurotransmitters, thereby increasing their availability in the synaptic cleft. This leads to enhanced neurotransmission and results in the compound’s psychoactive effects . It is also a serotonin-norepinephrine-dopamine releasing agent , further amplifying its impact on neurotransmission .
Biochemical Pathways
The primary biochemical pathways affected by 5-APB are those involving the neurotransmitters serotonin, norepinephrine, and dopamine. By inhibiting their reuptake and promoting their release, 5-APB enhances the signaling of these pathways . The downstream effects include mood elevation, increased energy, and potentially hallucinations.
Pharmacokinetics
It is known that the compound is metabolized by cytochrome p450 (cyp) isoenzymes, including cyp1a2, cyp2b6, cyp2c19, and cyp2d6 . The main metabolite of 5-APB is 3-carboxymethyl-4-hydroxy amphetamine . These metabolic processes can impact the bioavailability of the compound.
Result of Action
The molecular and cellular effects of 5-APB’s action primarily involve enhanced neurotransmission due to increased availability of serotonin, norepinephrine, and dopamine . This can result in a range of psychoactive effects, including feelings of euphoria, increased energy, and potential hallucinations .
Biochemische Analyse
Biochemical Properties
5-(2-Aminopropyl)benzofuran Hydrochloride acts as a serotonin–norepinephrine–dopamine reuptake inhibitor . It interacts with the serotonin transporter (SERT), norepinephrine transporter (NET), and dopamine transporter (DAT), inhibiting the reuptake of these neurotransmitters .
Cellular Effects
5-(2-Aminopropyl)benzofuran Hydrochloride influences cell function by modulating the levels of serotonin, norepinephrine, and dopamine in the synaptic cleft . This modulation can impact cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
5-(2-Aminopropyl)benzofuran Hydrochloride exerts its effects at the molecular level by binding to and inhibiting the SERT, NET, and DAT . This inhibition prevents the reuptake of serotonin, norepinephrine, and dopamine, increasing their concentration in the synaptic cleft .
Vorbereitungsmethoden
Synthesewege: 5-APB ist ein Derivat der Designer-Droge (auch bekannt als „Benzo fury“). Es ist ein Analogon von , wobei das 3,4-Methylendioxyphenyl-Ringsystem durch ein ersetzt wurde.
Industrielle Produktion: Informationen über großtechnische Produktionsverfahren für 5-APB sind aufgrund seines Status als Designer-Droge begrenzt.
Analyse Chemischer Reaktionen
Reaktivität: 5-APB durchläuft verschiedene chemische Reaktionen, darunter , , und .
Häufige Reagenzien und Bedingungen: Spezifische Reagenzien und Bedingungen hängen von der gewünschten Reaktion ab. Zum Beispiel
Hauptprodukte: Diese Reaktionen liefern Produkte mit modifizierten funktionellen Gruppen, wie z. B. substituierte Benzofurane oder verwandte Verbindungen.
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen: Andere Benzofuranderivate umfassen 6-APB , 5-MAPB und 5-APDB .
Eigenschaften
IUPAC Name |
1-(1-benzofuran-5-yl)propan-2-amine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO.ClH/c1-8(12)6-9-2-3-11-10(7-9)4-5-13-11;/h2-5,7-8H,6,12H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NFQIXCQPRSHUTF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=CC2=C(C=C1)OC=C2)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301347696 | |
| Record name | 1-(Benzofuran-5-yl)propan-2-amine hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301347696 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
211.69 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
286834-80-8 | |
| Record name | 5-APB | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0286834808 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-(Benzofuran-5-yl)propan-2-amine hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301347696 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-(1-benzofuran-5-yl)propan-2-amine hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 5-APB HYDROCHLORIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6U6P4JU5L2 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


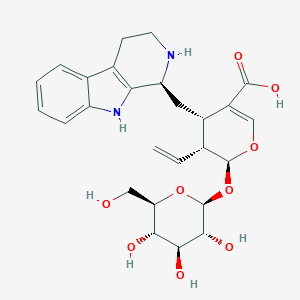
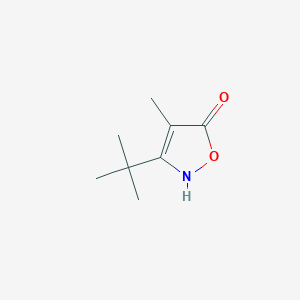
![(1S,1'S)-1,1'-Bis[bis[3,5-bis(trifluoromethyl)phenyl]phosphino]-2,2'-bis[(S)-(dimethylamino)phenylme](/img/structure/B127233.png)
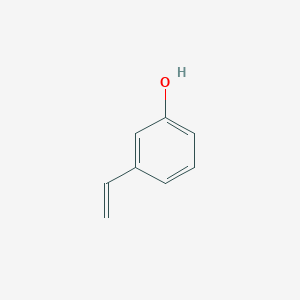
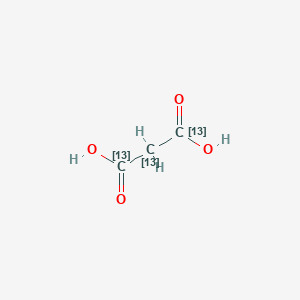
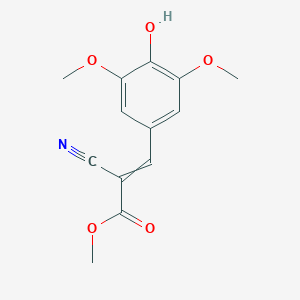

![1,4-Dibromo-2,5-bis[3-(sodiosulfo)propoxy]benzene](/img/structure/B127243.png)
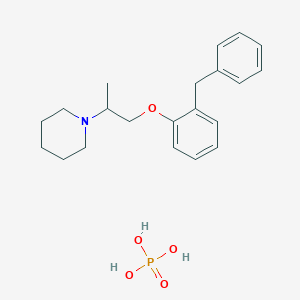
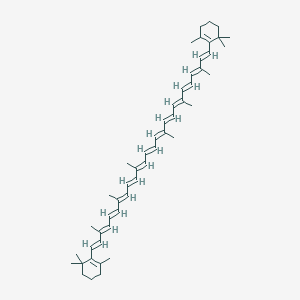
![6,7-dihydro-5H-cyclopenta[b]pyridin-2-amine](/img/structure/B127250.png)
![Oxirane, 2-methyl-2-[[4-[[4-(phenylmethoxy)phenyl]sulfonyl]phenoxy]methyl]-](/img/structure/B127251.png)


